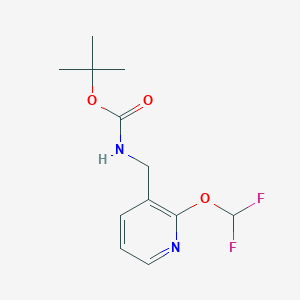

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

説明

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H16F2N2O3 and its molecular weight is 274.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with the CYP51 protein, likely inhibiting its function

生化学分析

Biochemical Properties

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound can be used to manipulate cellular processes for research or therapeutic purposes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to their inhibition or activation. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are critical for understanding the compound’s effects on biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For example, it may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses may result in significant biochemical and cellular changes. It is important to identify the threshold dose at which the compound begins to exert its effects. Additionally, high doses may lead to toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biochemical properties. Understanding these metabolic pathways is important for predicting the compound’s behavior in biological systems and its potential effects on overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects on cellular and tissue function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential effects on cellular processes .

生物活性

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate (CAS No. 2231676-94-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H16F2N2O3

- Molecular Weight : 274.26 g/mol

- Structure : The compound features a tert-butyl group, a difluoromethoxy substituent, and a pyridine ring, which contribute to its unique reactivity and biological profile.

Biological Mechanisms

Research indicates that the difluoromethoxy group may enhance the compound's interaction with biological targets, potentially improving its efficacy in various therapeutic contexts. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic processes, suggesting that this compound may exhibit similar properties.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for various physiological responses.

Study 2: Neuroprotective Properties

Research on related compounds indicates that modifications in the pyridine structure can lead to neuroprotective effects. For instance, a study demonstrated that certain carbamates could reduce oxidative stress markers in neuronal cells, suggesting that this compound may also offer protective benefits against neurodegenerative conditions .

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Tert-butyl (3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl carbamate | Chlorine substituent instead of difluoromethoxy | 0.88 |

| Tert-butyl (5-bromopyridin-3-yl)carbamate | Bromine substituent | 0.78 |

| Tert-butyl (4-formylpyridin-3-yl)carbamate | Formyl group instead of difluoromethoxy | 0.77 |

| Tert-butyl (6-hydroxymethyl)pyridin-3-yl)carbamate | Hydroxymethyl substituent | 0.67 |

This table illustrates the structural diversity among related compounds and emphasizes how the difluoromethoxy group may confer unique properties to this compound.

科学的研究の応用

Medicinal Chemistry

1. Drug Development

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is of interest in drug development due to its structural similarities to other biologically active compounds. The presence of the difluoromethoxy group may enhance the compound's pharmacological properties, making it a candidate for targeting specific biological pathways. Compounds with similar structures have shown significant biological activity, suggesting that this compound may also exhibit therapeutic potential.

2. Synthesis of Fluorinated Building Blocks

The compound serves as a fluorinated building block in organic synthesis. Fluorinated compounds are known for their unique reactivity and stability, making them valuable in the synthesis of pharmaceuticals and agrochemicals. The use of this compound can lead to the formation of complex molecules with enhanced properties.

Material Science

1. Organic Light Emitting Diodes (OLEDs)

In the field of material science, this compound is explored for its application in developing thermally activated delayed fluorescence (TADF) emitters for OLEDs. TADF emitters are crucial for high-efficiency display technologies. Compounds similar to this compound have been synthesized and tested, showing promising results such as high photoluminescence quantum yields (PLQY) and excellent thermal stability.

Chemical Synthesis

1. Multi-Step Synthetic Routes

The synthesis of this compound typically involves several steps that capitalize on readily available starting materials. This multi-step process allows for the introduction of various functional groups, enhancing the compound's utility in chemical reactions.

Case Studies and Research Findings

Research into compounds similar to this compound indicates that they often interact with biological targets such as enzymes and receptors, which are critical for their therapeutic efficacy. For instance:

- Biological Activity Studies : Preliminary studies suggest that compounds with similar structures exhibit interactions with specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.

- Material Properties Testing : Experiments involving OLED prototypes using related compounds have demonstrated high external quantum efficiencies (EQEs), indicating that these materials could significantly enhance display technologies.

特性

IUPAC Name |

tert-butyl N-[[2-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZFDZQZOEHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。